![molecular formula C12H15F3O2 B12544651 2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate CAS No. 144434-96-8](/img/structure/B12544651.png)
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2,2-Trifluoroetil biciclo[3.3.1]non-6-eno-3-carboxilato es un compuesto químico conocido por sus características estructurales únicas y sus posibles aplicaciones en diversos campos. Este compuesto pertenece a la clase de derivados de biciclo[3.3.1]nonano, que se caracterizan por su rígido marco bicíclico. La presencia de grupos trifluoroetil y carboxilato aumenta aún más sus propiedades químicas, convirtiéndolo en un tema de interés en la química sintética y la ciencia de los materiales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,2,2-Trifluoroetil biciclo[3.3.1]non-6-eno-3-carboxilato suele implicar varios pasos, empezando por precursores fácilmente disponibles. Un enfoque común es la reacción de Diels-Alder, en la que un dieno y un dienófilo reaccionan para formar el núcleo bicíclico. Los pasos de funcionalización posteriores introducen los grupos trifluoroetil y carboxilato. Las condiciones de reacción a menudo incluyen el uso de catalizadores, temperaturas controladas y disolventes específicos para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para volúmenes mayores, la garantía de una calidad constante y la implementación de técnicas de purificación eficientes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia de la producción y reducir los costes .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,2,2-Trifluoroetil biciclo[3.3.1]non-6-eno-3-carboxilato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que afecta a su reactividad y propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (NH₃, OH⁻) se emplean en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden dar lugar a una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El 2,2,2-Trifluoroetil biciclo[3.3.1]non-6-eno-3-carboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, en particular en el desarrollo de nuevos materiales y catalizadores.
Biología: Se investiga su posible actividad biológica e interacciones con las biomoléculas.
Medicina: Se explora su posible propiedad terapéutica, incluidas las actividades antiinflamatoria y anticancerígena.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y materiales avanzados
Mecanismo De Acción
El mecanismo de acción del 2,2,2-Trifluoroetil biciclo[3.3.1]non-6-eno-3-carboxilato implica su interacción con dianas moleculares y vías específicas. El grupo trifluoroetil puede aumentar la lipofilia del compuesto, facilitando su paso a través de las membranas celulares. Una vez dentro de la célula, puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Las vías y las dianas exactas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de biciclo[3.3.1]nonano: Estos compuestos comparten el mismo marco bicíclico, pero difieren en sus grupos funcionales.
Ésteres de trifluoroetil: Compuestos con grupos trifluoroetil similares, pero con estructuras centrales diferentes.
Ésteres de carboxilato: Ésteres con grupos carboxilato, pero que varían en sus otros sustituyentes
Singularidad
El 2,2,2-Trifluoroetil biciclo[3.3.1]non-6-eno-3-carboxilato es único debido a la combinación de su estructura bicíclica rígida y la presencia de grupos trifluoroetil y carboxilato. Esta combinación confiere propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones específicas en la investigación y la industria .
Propiedades
Número CAS |
144434-96-8 |
|---|---|
Fórmula molecular |
C12H15F3O2 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)7-17-11(16)10-5-8-2-1-3-9(4-8)6-10/h1-2,8-10H,3-7H2 |
Clave InChI |
UFDBSLLCZYTQCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2CC1CC(C2)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
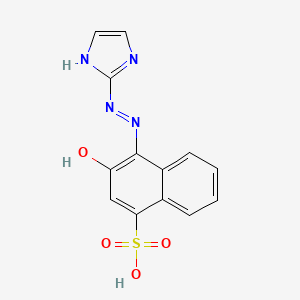

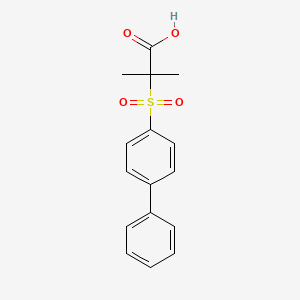
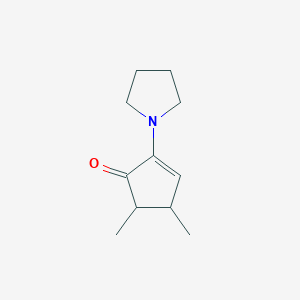
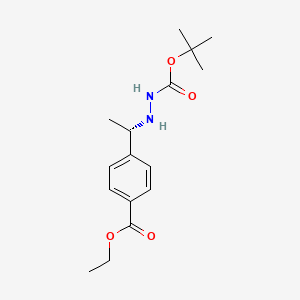
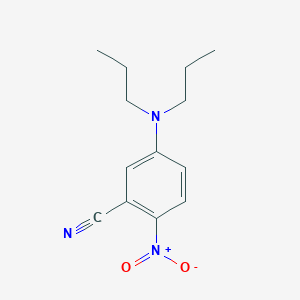
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
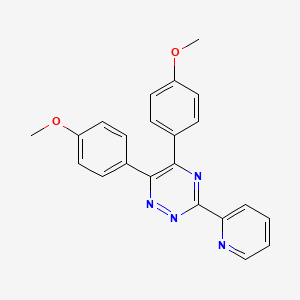
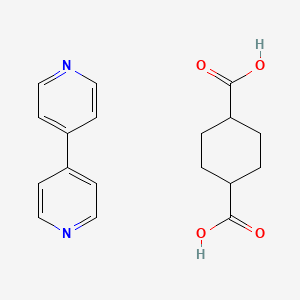
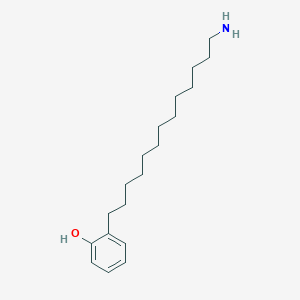
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
